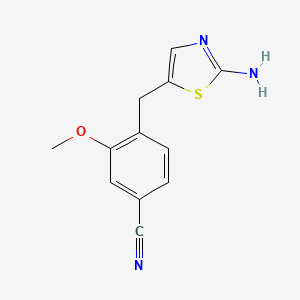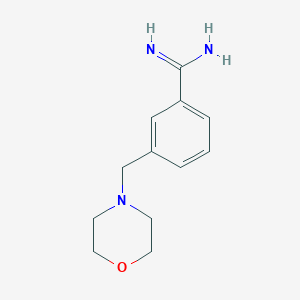
1,2-DI(Pyrimidin-4-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-DI(Pyrimidin-4-YL)benzene is a chemical compound with the molecular formula C14H10N4. It is characterized by the presence of two pyrimidine rings attached to a benzene ring at the 1 and 2 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DI(Pyrimidin-4-YL)benzene typically involves the coupling of pyrimidine derivatives with benzene derivatives. One common method is the Buchwald-Hartwig amination, which involves the reaction of aryl halides with amines in the presence of a palladium catalyst. The reaction conditions often include the use of bases such as cesium carbonate (Cs2CO3) and solvents like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Buchwald-Hartwig amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-DI(Pyrimidin-4-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the pyrimidine rings to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-DI(Pyrimidin-4-YL)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
Wirkmechanismus
The mechanism of action of 1,2-DI(Pyrimidin-4-YL)benzene is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, in the context of its potential anticancer activity, the compound may inhibit protein kinases, which are essential enzymes for cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-DI(Pyrimidin-4-YL)benzene: Similar structure but with pyrimidine rings at the 1 and 4 positions.
1,2-DI(Pyridin-4-YL)benzene: Contains pyridine rings instead of pyrimidine rings.
1,2-DI(Thiazol-4-YL)benzene: Contains thiazole rings instead of pyrimidine rings.
Uniqueness
1,2-DI(Pyrimidin-4-YL)benzene is unique due to the specific positioning of the pyrimidine rings, which can influence its chemical reactivity and biological activity. The presence of pyrimidine rings also imparts distinct electronic properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H10N4 |
|---|---|
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
4-(2-pyrimidin-4-ylphenyl)pyrimidine |
InChI |
InChI=1S/C14H10N4/c1-2-4-12(14-6-8-16-10-18-14)11(3-1)13-5-7-15-9-17-13/h1-10H |
InChI-Schlüssel |
XXYPUWJXTIXOIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=NC=C2)C3=NC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)

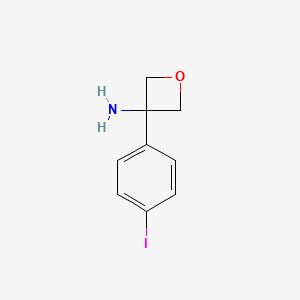
![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)
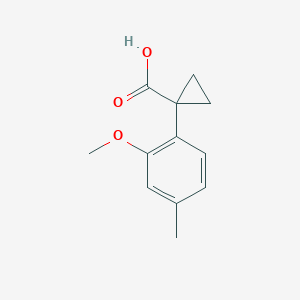
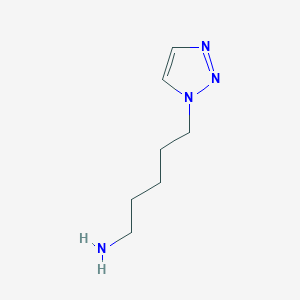

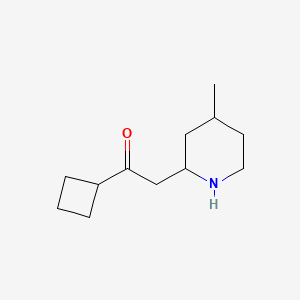
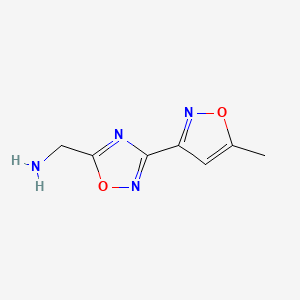
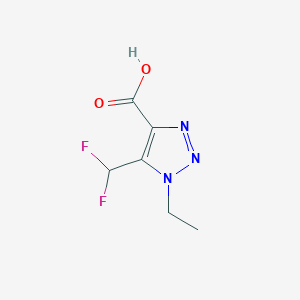
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
